molecular formula C14H16N4O3 B1678461 Piromidic acid CAS No. 19562-30-2

Piromidic acid

Cat. No. B1678461
CAS RN: 19562-30-2
M. Wt: 288.3 g/mol
InChI Key: RCIMBBZXSXFZBV-UHFFFAOYSA-N
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Description

Piromidic acid is a pyridopyrimidine that is 5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid, substituted at position 2 by a pyrrolidin-1-yl group and at position 8 by an ethyl group . It is a synthetic antibacterial used for the treatment of urinary tract and intestinal infections . It has a role as an antibacterial drug and a DNA synthesis inhibitor .


Molecular Structure Analysis

The molecular formula of Piromidic acid is C14H16N4O3 . Its average mass is 288.302 Da and its monoisotopic mass is 288.122253 Da .


Physical And Chemical Properties Analysis

Piromidic acid has a molecular weight of 288.30 g/mol . More specific physical and chemical properties are not available in the search results.

Safety And Hazards

Piromidic acid is considered a poison by subcutaneous and intravenous routes. It is moderately toxic by skin contact and intraperitoneal routes . When heated to decomposition, it emits toxic fumes of NOx .

properties

IUPAC Name

8-ethyl-5-oxo-2-pyrrolidin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-2-17-8-10(13(20)21)11(19)9-7-15-14(16-12(9)17)18-5-3-4-6-18/h7-8H,2-6H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIMBBZXSXFZBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045424
Record name Piromidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piromidic acid

CAS RN

19562-30-2
Record name Piromidic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=19562-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Piromidic acid [INN:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piromidic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13744
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name piromidic acid
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Record name piromidic acid
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Record name Piromidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piromidic acid
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Record name PIROMIDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I12WH4EWF
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Synthesis routes and methods

Procedure details

Saponification of this ester (5.5 g) under reflux in an alkaline solution (NaOH: 0.8 g / water: 40 cm3) gives, after acidification, the corresponding acid (pyromidic acid, melting point 322° C), which is identical to the product described in the literature.
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5.5 g
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,530
Citations
Y Sekine, M Miyamoto, M Hashimoto, K Nakamura - Xenobiotica, 1976 - Taylor & Francis
… In this paper, the isolation and identification of metabolites of piromidic acid present in the urine, bile and tissues of rats and humans are described, and the antibacterial activity and …
Number of citations: 18 www.tandfonline.com
Y SEKINE, MIE MIYAMOTO, M HASHIMOTO… - Chemical and …, 1976 - jstage.jst.go.jp
The chemical determinations of piromidic acid (PA, 5, 8-dihydro-8-ethyl-5-oxo-2-pyrrolidinopyrido [2, 3-d] pyrimidine-6-carboxylic acid= pyrrolidino-PPA) and its metabolites in blood, …
Number of citations: 5 www.jstage.jst.go.jp
H Katae, K Kouno, Y Takase, H Miyazaki… - Journal of Fish …, 1979 - Wiley Online Library
… Influence of medium pH and inoculum size on the MIC of piromidic acid. … Comparative activities of piromidic acid, chloramphenicol and tetracycline against Aeromonas hydrophila Y62 …
Number of citations: 40 onlinelibrary.wiley.com
Y SEKINE, MIE MIYAMOTO, M HASHIMOTO… - Chemical and …, 1977 - jstage.jst.go.jp
The pharmacokinetic studies of piromidic acid (PA, 5, 8—dihydro-8-ethyl~ 5-ox0-2—pyrrolidinopyrido [2, 3-d} pyrimidine-6—carboxylic acid= 2-pyrrolidino-PPA) were performed in …
Number of citations: 3 www.jstage.jst.go.jp
S MINAMI, T SHONO… - Chemical and …, 1971 - jstage.jst.go.jp
A series of 8-alkyl-2-amino (or substituted-amino)-5, 8-dihydro-5-oxopyrido[2, 3-d]-pyrimidine-6-carboxylic acids and related compounds were synthesized and evaluated as …
Number of citations: 71 www.jstage.jst.go.jp
M Shimizu, Y Takase, S Nakamura… - Antimicrobial Agents …, 1975 - Am Soc Microbiol
… therapeutic properties to piromidic acid and nalidixic acid (1) … against bacteria resistant to piromidic acid and nalidixic acid (un… a comparative study with piromidic acid and nalidixic acid. (…
Number of citations: 120 journals.asm.org
M Horie, K Saito, Y Hoshino, N Nose… - … of Chromatography A, 1987 - Elsevier
A simple and rapid method for the simultaneous determination of nalidixic acid (NA), oxolinic acid (OXA) and piromidic acid (PMA) in cultured fish has been developed by high-…
Number of citations: 70 www.sciencedirect.com
J MATSUMOTO, A MINAMIDA, Y KIMURA… - Chemical and …, 1980 - jstage.jst.go.jp
… 6—carboxylic acids widely investigated in our laboratories,” piromidic acid (1),3“) was developed as … In studies on the metabolism of piromidic acid,“ un~ changed piromidic acid and five …
Number of citations: 3 www.jstage.jst.go.jp
Y KASUGA, A SUGITANI, F YAMADA - Food Hygiene and Safety …, 1983 - jstage.jst.go.jp
A high-performance liquid chromatographic method for identification of oxolinic acid and two major metabolites of piromidic acid, 2-OHPA(8-ethyl-5, 8-dihydro-5-oxo-2-(2-…
Number of citations: 12 www.jstage.jst.go.jp
関根豊, 宮本美枝, 橋本昌久, 中村清 - Chemical and Pharmaceutical …, 1976 - jlc.jst.go.jp
The metabolism of piromidic acid (PA, 5, 8-dihydro-8-ethyl-5-oxo-2-pyrrolidinopyrido [2, 3-d] pyrimidine-6-carboxylic acid=pyrrolidino-PPA) by rat liver preparations was studied. The first …
Number of citations: 2 jlc.jst.go.jp

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